4-[(4-Methylbenzene-1-sulfinyl)amino]phenyl propanoate
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Overview
Description
4-[(4-Methylbenzene-1-sulfinyl)amino]phenyl propanoate is an organic compound that features a sulfinyl group attached to a benzene ring, which is further connected to an amino group and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylbenzene-1-sulfinyl)amino]phenyl propanoate typically involves multiple steps, starting with the preparation of the sulfinyl group. One common method is the oxidation of thiols to sulfinyl chlorides using reagents like hydrogen peroxide and thionyl chloride . The sulfinyl chloride can then react with aniline derivatives to form sulfinamides . The final step involves esterification with propanoic acid or its derivatives under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylbenzene-1-sulfinyl)amino]phenyl propanoate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced back to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives depending on the substituent introduced.
Scientific Research Applications
4-[(4-Methylbenzene-1-sulfinyl)amino]phenyl propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Methylbenzene-1-sulfinyl)amino]phenyl propanoate involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which can have various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfinyl group.
4-Methylbenzenethiol: Contains a thiol group instead of a sulfinyl group.
4-Methylbenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfinyl group.
Uniqueness
4-[(4-Methylbenzene-1-sulfinyl)amino]phenyl propanoate is unique due to the presence of both a sulfinyl group and a propanoate ester, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
CAS No. |
62659-48-7 |
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Molecular Formula |
C16H17NO3S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
[4-[(4-methylphenyl)sulfinylamino]phenyl] propanoate |
InChI |
InChI=1S/C16H17NO3S/c1-3-16(18)20-14-8-6-13(7-9-14)17-21(19)15-10-4-12(2)5-11-15/h4-11,17H,3H2,1-2H3 |
InChI Key |
KKPPEQJQWUCIBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)NS(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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